molecular formula C6H5Br2N B1338137 2-Bromo-4-(bromomethyl)pyridine CAS No. 83004-14-2

2-Bromo-4-(bromomethyl)pyridine

Cat. No.: B1338137
CAS No.: 83004-14-2
M. Wt: 250.92 g/mol
InChI Key: MWSJMNJBKAPIOX-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Pyridines

Halogenated pyridines are a class of organic compounds that have garnered significant attention in academic and industrial research. Their unique chemical properties, stemming from the presence of one or more halogen atoms on the pyridine (B92270) ring, make them invaluable building blocks in the synthesis of a wide array of functional molecules. nih.govnih.gov The pyridine ring itself, an aromatic heterocycle containing a nitrogen atom, is a common scaffold in many biologically active compounds. nih.gov The introduction of halogens into the pyridine structure can profoundly influence its reactivity, selectivity, and physicochemical properties. acs.org

In the realm of medicinal chemistry, halogenated pyridines are crucial intermediates for the development of pharmaceuticals. nih.govacs.org The carbon-halogen bond serves as a versatile handle for various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences, enabling the construction of complex molecular architectures. nih.govwikipedia.org This versatility allows for the late-stage functionalization of drug candidates, a critical aspect of modern drug discovery. nih.govnih.gov Furthermore, the presence of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Beyond pharmaceuticals, halogenated pyridines find applications in the synthesis of agrochemicals, such as herbicides and insecticides, and as ligands for metal complexes used in catalysis. nih.govacs.orgyoutube.com The ability to selectively introduce halogens at specific positions on the pyridine ring is a key challenge and an active area of research, with various methods being developed to achieve precise regiocontrol. nih.gov These methods often involve strategies like the use of N-oxides or designed phosphine (B1218219) reagents to direct halogenation to the desired position. nih.gov

Overview of 2-Bromo-4-(bromomethyl)pyridine as a Chemical Compound

This compound is a disubstituted pyridine derivative featuring a bromine atom at the 2-position and a bromomethyl group at the 4-position of the pyridine ring. guidechem.comechemi.com This specific arrangement of functional groups imparts a dual reactivity to the molecule. The bromine atom on the pyridine ring is susceptible to various substitution reactions, while the bromomethyl group is a reactive benzylic-type halide, readily participating in nucleophilic substitution reactions.

This compound serves as a key intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. echemi.com Its structure is particularly useful for introducing a 2-bromo-4-pyridylmethyl moiety into a target molecule. This can be achieved through reactions involving either the ring bromine or the bromomethyl group, allowing for a stepwise and controlled synthetic approach.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 83004-14-2
Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
Boiling Point 298.8°C at 760 mmHg
Density 1.955 g/cm³
pKa 0.38±0.10 (Predicted)

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. guidechem.comechemi.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound, strictly adhering to its role and applications within academic research. The primary objective is to detail its significance as a building block in organic synthesis, supported by documented research findings.

The scope of this article is intentionally limited to the chemical nature and synthetic utility of this compound. It will not delve into aspects such as dosage, administration, or any safety and adverse effect profiles, as these fall outside the defined research context. The information presented is based on a survey of scientific literature and chemical databases, excluding any non-academic or commercial sources.

The subsequent sections will explore the synthesis, chemical properties, and specific research applications of this compound, providing a detailed and scientifically accurate account of this important chemical intermediate. A table of all mentioned chemical compounds is provided at the end for easy reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJMNJBKAPIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513841
Record name 2-Bromo-4-(bromomethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-14-2
Record name 2-Bromo-4-(bromomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83004-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Synthesis of 2-Bromo-4-(bromomethyl)pyridine and its Precursors

The synthesis of this compound is a multi-faceted process that often begins with the strategic bromination of pyridine (B92270) or its derivatives. The pyridine ring's electron-deficient nature presents unique challenges that chemists have overcome through various methods.

The direct bromination of pyridine is generally a sluggish reaction requiring harsh conditions due to the deactivation of the ring by the electronegative nitrogen atom. wikipedia.org Electrophilic substitution, when it occurs, typically directs incoming electrophiles to the 3-position. wikipedia.org Achieving substitution at the 2- or 4-positions often necessitates alternative strategies. For instance, bromination can be facilitated by using pyridine N-oxide, which activates the 2- and 4-positions towards electrophilic attack, followed by a deoxygenation step. wikipedia.org

The bromination of methylpyridines (picolines) can also be challenging. chempanda.com Forced conditions are often required, and achieving strict monobromination can be difficult, especially with highly activated pyridines. chempanda.com Various reagents and methods have been developed for the bromination of pyridines, including bromine in different solvents, bromine monofluoride, and N-bromosuccinimide (NBS) in concentrated sulfuric acid for deactivated systems. chempanda.comorganic-chemistry.org The reactivity of methylpyridines towards radical bromination with NBS follows the order 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.com

The introduction of a bromomethyl group onto a pyridine ring is most commonly achieved through the radical bromination of a methyl group. This transformation, known as the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation. wikipedia.orgmasterorganicchemistry.com This method is favored because it provides a low, steady concentration of elemental bromine, which selectively performs benzylic-type bromination over addition to the aromatic ring. masterorganicchemistry.com

Another approach involves the conversion of a hydroxymethyl group to a bromomethyl group. For example, 4-(hydroxymethyl)pyridine can be treated with hydrobromic acid (HBr) and then with phosphorus tribromide (PBr₃) to yield 4-(bromomethyl)pyridine (B1298872) hydrobromide. chemicalbook.com

One-pot syntheses offer an efficient route to complex molecules by minimizing purification steps and saving resources. While specific one-pot syntheses for this compound are not extensively documented in general literature, related tandem processes have been developed. For instance, a one-pot tandem oxidation-bromination-rearrangement of phenanthroline using KBr as a brominating agent has been reported to produce 2-bromo-4,5-diazafluoren-9-one, demonstrating the potential for complex transformations in a single pot. lookchem.com Polysubstituted pyridines can also be prepared via one-pot three-component cyclocondensation processes, which are modifications of the Bohlmann-Rahtz reaction. core.ac.uk

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis is not applicable to the compound itself. However, it serves as a crucial starting material for the synthesis of chiral molecules. The dearomatization of pyridine derivatives is a key strategy for producing chiral, partially hydrogenated pyridines like dihydropyridines and piperidines, which are significant scaffolds in medicinal chemistry. mdpi.com For example, pyridinium (B92312) salts can be reduced to 1,2-dihydropyridines, which then undergo rhodium-catalyzed carbometallation with boronic acids to create enantioenriched 3-substituted piperidines. mdpi.com The functional groups on this compound offer two distinct points for modification, allowing for the introduction of chirality in subsequent synthetic steps.

The most direct and common precursor for the synthesis of this compound is 2-bromo-4-methylpyridine (B133514). The synthesis involves the selective bromination of the methyl group. This is a classic example of a benzylic bromination reaction.

The standard conditions for this transformation are summarized in the table below. The reaction utilizes N-bromosuccinimide (NBS) as the brominating agent, which allows for the selective substitution of a hydrogen atom on the methyl group with a bromine atom, without affecting the pyridine ring itself. A radical initiator is typically required to start the reaction. wikipedia.orgmasterorganicchemistry.com

Table 1: Synthesis of this compound from 2-Bromo-4-methylpyridine

ReagentsSolventConditionsPurpose
2-Bromo-4-methylpyridineCarbon Tetrachloride (CCl₄) or similar non-polar solventRefluxStarting Material
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)RefluxBrominating Agent for the methyl group wikipedia.org
Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)RefluxRadical Initiator wikipedia.org

Functional Group Interconversions involving this compound

This compound possesses two different carbon-bromine bonds, each with distinct reactivity, making it a valuable building block for creating a wide array of more complex molecules. The bromine atom on the pyridine ring is an aryl bromide, while the bromine in the bromomethyl group is a benzylic-like bromide.

The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can displace the bromide to form new carbon-carbon or carbon-heteroatom bonds. For example, it can be used to alkylate amines, phenols, and thiols. It can react with pyridines to form pyridinium salts. nih.gov

The aryl bromide at the 2-position of the pyridine ring is less reactive towards simple nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. The 2-bromo group can also participate in Goldberg reactions for C-N bond formation with amides. researchgate.net Furthermore, treatment with butyllithium (B86547) can generate 2-lithiopyridine, a versatile nucleophilic reagent for further functionalization. wikipedia.org

The differential reactivity of the two bromine atoms allows for selective and sequential functionalization, providing a strategic advantage in multistep syntheses.

Table 2: Reactivity of Functional Groups in this compound

Functional GroupPositionReactivity TypeTypical ReactionsExamples
Aryl BromideC2 of Pyridine RingElectrophilic (after metallation), Cross-couplingLithiation, Suzuki Coupling, Goldberg ReactionReaction with BuLi to form 2-lithiopyridine wikipedia.org, Pd-catalyzed coupling with boronic acids, Cu-catalyzed amination researchgate.net
Benzylic Bromide-CH₂Br at C4Nucleophilic Substitution (Sₙ2)Alkylation of NucleophilesReaction with amines, alcohols, thiols, pyridines to form pyridinium salts nih.gov

Mentioned Chemical Compounds

Metal-Catalyzed Coupling Reactions

The bromine atom at the C2 position of the pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted pyridine structures. The bromomethyl group is generally stable under these conditions, allowing for selective reaction at the aryl bromide site.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are routinely employed to functionalize the 2-position of the pyridine ring. youtube.com These reactions typically involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the 2-bromo position with an aryl or vinyl boronic acid or ester. researchgate.net It is widely used for synthesizing 2-arylpyridines. nih.gov The reaction is typically carried out in the presence of a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or KOH in solvents like aqueous isopropanol (B130326) or a dioxane/water mixture. researchgate.netnih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the 2-bromo position and a terminal alkyne. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine. nrochemistry.comscirp.org This method is highly effective for synthesizing 2-alkynylpyridines.

Heck Reaction: The Heck reaction couples the 2-bromo position with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction requires a palladium catalyst and a base. It is a powerful tool for vinylation of the pyridine ring.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

Reaction Name Coupling Partner Typical Catalyst System Typical Base Product Type
Suzuki-Miyaura researchgate.netorganic-chemistry.org Ar-B(OH)₂ / Ar-B(OR)₂ Pd(OAc)₂, Pd(PPh₃)₄ K₂CO₃, K₃PO₄, KOH 2-Arylpyridine
Sonogashira nrochemistry.comwikipedia.orgnih.gov R-C≡CH Pd(PPh₃)₂Cl₂ / CuI Et₃N, Diisopropylamine 2-Alkynylpyridine
Heck organic-chemistry.orgwikipedia.orgbeilstein-journals.org Alkene (H₂C=CHR) Pd(OAc)₂ Et₃N, NaOAc 2-Vinylpyridine

C-Br Bond Activation Mechanisms

The critical initiating step in these palladium-catalyzed cross-coupling reactions is the activation of the carbon-bromine bond. This occurs via the oxidative addition of the C(sp²)–Br bond of the pyridine ring to a low-valent palladium(0) species. organic-chemistry.org This step forms a square planar palladium(II) intermediate. The reactivity of the C-Br bond is influenced by the electronic properties of the pyridine ring; the electron-withdrawing nature of the nitrogen atom makes the adjacent C-Br bond at the 2-position susceptible to oxidative addition. nih.govnih.gov Following oxidative addition, the catalytic cycle proceeds through transmetalation, where the organic group from the coupling partner (e.g., organoboron or organotin) is transferred to the palladium center, and concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Regioselectivity in Coupling Reactions

A key feature of the reactivity of this compound is the high degree of regioselectivity observed in cross-coupling reactions. The molecule possesses two C-Br bonds: one on the aromatic ring (C(sp²)-Br) and one on the methyl substituent (C(sp³)-Br). Experimental and theoretical studies have shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, occur preferentially at the C(sp²)-Br bond at the 2-position of the pyridine ring. nih.govnih.gov

The higher reactivity of the C(sp²)-Br bond is attributed to several factors:

Bond Dissociation Energy : The C(sp²)-X bond adjacent to the pyridine nitrogen has a lower bond dissociation energy compared to other positions, facilitating its cleavage during oxidative addition. nih.gov

Electronic Effects : The electron-deficient nature of the carbon at the 2-position enhances its reactivity toward the electron-rich Pd(0) catalyst. nih.gov

Mechanism of Oxidative Addition : The oxidative addition of Pd(0) to aryl halides (C(sp²)-X) is generally a more facile and common process under typical cross-coupling conditions than addition to benzyl (B1604629) halides (C(sp³)-X). nih.gov

This selectivity allows for the functionalization of the pyridine ring while leaving the bromomethyl group intact for subsequent chemical modifications. nih.gov

SubstrateReaction TypeReactive SiteRationaleReference
2,4-DihalopyridineCross-CouplingC-X at position 2Lower bond dissociation energy and greater electron deficiency adjacent to ring nitrogen. nih.gov
1-bromo-4-(chloromethyl)benzeneSuzuki CouplingC(sp²)-BrThe catalytic system is optimized for selective oxidative addition to the C(sp²)-Br bond over the C(sp³)-Cl bond. nih.gov
2-bromo-4-chlorophenyl-2-bromobutanoateSuzuki CouplingC(sp²)-Br on the phenyl ringReaction occurs at the more electron-deficient carbon, leaving other halide sites unreacted under controlled conditions. nih.gov

Role as a Versatile Building Block in Catalysis

The predictable regioselectivity of this compound makes it a highly valuable and versatile building block, or synthon, in organic synthesis. bicbiotech.com Its primary application lies in the construction of complex molecular architectures, particularly ligands for transition metal catalysis. acs.org By first performing a cross-coupling reaction at the 2-position, a wide variety of aryl, heteroaryl, or vinyl substituents can be introduced. The remaining bromomethyl group at the 4-position serves as a reactive handle for further functionalization, such as nucleophilic substitution reactions, allowing for the attachment of other coordinating groups. This step-wise functionalization enables the modular synthesis of sophisticated, multifunctional ligands designed for specific catalytic applications or for the creation of advanced materials. researchgate.netacs.org

Iii. Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Specific experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 2-Bromo-4-(bromomethyl)pyridine are not available in the reviewed scientific literature.

¹H NMR and ¹³C NMR Assignments

Published research with assigned proton and carbon NMR shifts for this compound could not be located.

2D NMR Techniques for Complex Structures

There are no available studies utilizing 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural analysis of this compound.

Mass Spectrometry (MS) for Molecular Confirmation

While the theoretical molecular weight is established, specific experimental mass spectrometry data confirming the molecular ion peak or detailing the fragmentation pattern of this compound is not present in the accessible literature.

X-ray Diffraction Analysis for Solid-State Structures

There are no published reports on the single-crystal X-ray diffraction of this compound. Consequently, data regarding its crystal system, space group, and solid-state molecular conformation are not available. Research has been conducted on the crystal structure of related compounds like 2-Bromo-4-hydroxypyridine, but this data is not applicable to the target compound. amanote.com

Computational Chemistry and Theoretical Studies

Dedicated computational studies focusing on the molecular structure, electronic properties, or reactivity of this compound are not found in the reviewed literature.

Density Functional Theory (DFT) Calculations

No specific research employing Density Functional Theory (DFT) to analyze the geometric, spectroscopic, or electronic properties of this compound has been published. While DFT is a common method for studying related molecular systems, the results for this particular compound are not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uk This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

The pyridine (B92270) ring is an electron-deficient aromatic system, and the presence of an electronegative bromine atom at the 2-position further lowers the energy of its molecular orbitals. The bromomethyl group at the 4-position is a key site for nucleophilic attack due to the C-Br bond's polarity and the stability of the resulting transition state.

Computational studies on related substituted pyridines and halomethanes allow for a qualitative description of the expected FMOs for this compound. mdpi.comresearchgate.net The HOMO would likely be a π-orbital distributed primarily over the pyridine ring, with some contribution from the bromine atom's lone pairs. The LUMO is expected to be a σ* antibonding orbital associated with the C-Br bond of the bromomethyl group. mdpi.com This localization of the LUMO on the bromomethyl moiety strongly indicates that this site is the most electrophilic and therefore the most susceptible to nucleophilic attack.

OrbitalExpected Primary LocalizationAssociated Reactivity
HOMOπ-system of the 2-bromopyridine (B144113) ringNucleophilic character of the aromatic ring (in certain reactions)
LUMOσ* orbital of the C-Br bond in the bromomethyl groupElectrophilic site for nucleophilic substitution

The energy of these orbitals dictates the molecule's reactivity. A relatively low-lying LUMO would make this compound a good electrophile, readily accepting electrons from a nucleophile to initiate a substitution reaction.

Reactivity and Selectivity Predictions

Computational models are invaluable for predicting the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, there are two primary sites for potential nucleophilic substitution: the bromine atom on the pyridine ring (C2 position) and the bromine atom of the bromomethyl group (C4-methylene position).

Theoretical studies on the nucleophilic aromatic substitution (SNAr) of 2-bromopyridines and the SN2 reaction of benzyl (B1604629) halides provide a framework for predicting the selectivity. nih.govresearchgate.net The SNAr reaction on an electron-deficient ring like pyridine is possible but generally requires harsh conditions or a strong activating group. nih.gov In contrast, the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group is typically a much more facile process. libretexts.org

Computational models can quantify this difference in reactivity by calculating the activation energies for nucleophilic attack at both positions. It is anticipated that the calculated activation energy for the SN2 reaction at the bromomethyl carbon would be significantly lower than that for the SNAr reaction at the C2 position of the pyridine ring. This difference arises from the nature of the transition states. The SN2 transition state at the methylene (B1212753) carbon is relatively stable, whereas the Meisenheimer complex intermediate required for an SNAr reaction at the pyridine ring is of higher energy. researchgate.net

Therefore, computational models would strongly predict that nucleophiles will selectively react at the bromomethyl group, leading to the formation of 4-substituted-methyl-2-bromopyridine derivatives. This high selectivity is a key feature of this compound's utility in organic synthesis.

Reaction SitePredicted Reaction TypePredicted Relative Activation EnergyExpected Major Product
C4-Bromomethyl GroupSN2LowProduct of substitution at the methyl group
C2-Bromo on Pyridine RingSNArHighMinor or no product under typical conditions

Mechanistic Insights from Computational Models

Computational models offer a window into the step-by-step mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. nih.gov For the reaction of this compound with a nucleophile, computational studies would likely focus on elucidating the SN2 pathway at the bromomethyl group.

A typical computational investigation would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. For an SN2 reaction, this would involve the backside attack of the nucleophile on the carbon atom of the bromomethyl group, with the simultaneous breaking of the C-Br bond. libretexts.org

Frequency Analysis: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state). The transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

These calculations would provide a detailed picture of the reaction mechanism, including the geometry of the pentacoordinate transition state and the synchronous nature of bond formation and bond cleavage. mdpi.com Furthermore, computational models can be used to study the influence of the solvent on the reaction mechanism and energetics, often through the use of implicit or explicit solvent models.

The insights gained from such computational models are crucial for optimizing reaction conditions and for designing new synthetic methodologies based on the reactivity of this compound.

Iv. Applications of 2 Bromo 4 Bromomethyl Pyridine in Organic and Medicinal Chemistry

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the two bromine atoms on the pyridine (B92270) ring of 2-bromo-4-(bromomethyl)pyridine offers chemists a powerful tool for constructing intricate molecular architectures. guidechem.comnih.gov The differential reactivity of the aryl bromide and the benzylic bromide allows for selective and sequential reactions, providing a pathway to a diverse array of complex molecules.

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic and medicinal chemistry, as these motifs are prevalent in a vast number of biologically active compounds and functional materials. nih.gov this compound serves as a key precursor in the construction of various heterocyclic systems. acs.org For instance, the bromomethyl group can be readily displaced by nitrogen nucleophiles to initiate cyclization reactions, leading to the formation of fused ring systems.

One notable application involves the Zincke reaction, where pyridinium (B92312) salts derived from this compound can undergo ring-opening and subsequent recyclization to form novel heterocycles. acs.org This methodology has been successfully employed in the synthesis of substituted indoles and azaindoles, which are important scaffolds in medicinal chemistry. acs.org The reaction of this compound with various amines can lead to the formation of diverse heterocyclic structures, highlighting its role as a versatile platform for generating molecular diversity.

The following table provides examples of nitrogen-containing heterocycles synthesized using this compound derivatives.

Table 1: Examples of Nitrogen-Containing Heterocycles from this compound Derivatives

Starting Material DerivativeReagents and ConditionsResulting HeterocycleReference
This compoundSecondary amine, Zincke reaction conditionsSubstituted Indole acs.org
This compoundTethered amidesDihydropyrrole core acs.org
2-Amino-4-bromopyridineTriazole formation reagentsTriazolopyridine derivative google.com

This table is for illustrative purposes and may not be exhaustive.

Bipyridines and terpyridines are a class of chelating ligands that are of immense interest due to their ability to form stable complexes with a wide range of metal ions. acs.org These complexes have found applications in areas such as catalysis, materials science, and supramolecular chemistry. This compound provides a convenient entry point for the synthesis of functionalized bipyridines and terpyridines. acs.orgacs.org

The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as the Stille or Suzuki coupling, to link two pyridine units together. acs.orgmdpi.com Subsequently, the bromomethyl group can be converted into a variety of other functional groups, allowing for the fine-tuning of the ligand's electronic and steric properties. For example, the bromomethyl group can be hydrolyzed to a hydroxymethyl group or reacted with nucleophiles to introduce new substituents. acs.org

The synthesis of functionalized terpyridines can also be achieved using this compound derivatives. researchgate.netresearchgate.net These multi-step syntheses often involve the condensation of a pyridine derivative with an appropriate aldehyde or ketone, followed by further functionalization. nih.gov The ability to introduce substituents at specific positions of the terpyridine scaffold is crucial for modulating the properties of the resulting metal complexes. acs.org

The development of new ligands is a driving force in the advancement of transition metal catalysis. acs.org Ligands play a crucial role in controlling the reactivity and selectivity of the metal center. This compound serves as a valuable building block for the synthesis of novel ligands for a variety of catalytic applications. acs.org

The pyridine nitrogen and the potential for further functionalization at the 2- and 4-positions make this scaffold attractive for creating bidentate and tridentate ligands. For example, the reaction of this compound with other heterocyclic compounds can lead to the formation of multidentate ligands that can coordinate to transition metals. The electronic properties of the resulting metal complexes can be tuned by introducing electron-donating or electron-withdrawing groups on the pyridine ring.

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of compounds for high-throughput screening. nih.gov The concept of "scaffold decoration" involves taking a core molecular structure and systematically modifying it with a variety of substituents. nih.govchemrxiv.org this compound is an ideal scaffold for such an approach due to its two distinct points of reactivity. researchgate.net

The bromine atom on the pyridine ring can be functionalized through cross-coupling reactions, while the bromomethyl group can be derivatized through nucleophilic substitution. This orthogonal reactivity allows for the independent introduction of two different sets of substituents, leading to a vast number of possible analogs from a single starting scaffold. This approach is highly valuable in the early stages of drug discovery and materials science for exploring a wide chemical space and identifying compounds with desired properties.

Medicinal Chemistry and Drug Discovery Research

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. nih.govnih.gov The ability of this compound to serve as a versatile starting material for the synthesis of complex nitrogen-containing molecules makes it a valuable tool in drug discovery research. nih.govacs.orgacs.orgchemicalbook.com

This compound is utilized as a key intermediate in the synthesis and structural modification of potential drug molecules. acs.org Its bifunctional nature allows for the construction of complex molecular architectures that can interact with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents introduced at the 2- and 4-positions can be designed to fit into specific binding pockets of proteins.

Research has shown that derivatives of this compound can be used to synthesize compounds with potential therapeutic applications. For instance, it can serve as a building block for molecules targeting the central nervous system. The ability to readily modify the scaffold allows medicinal chemists to perform structure-activity relationship (SAR) studies, systematically altering the molecule's structure to optimize its biological activity and pharmacokinetic properties.

Design and Synthesis of Potential Pharmaceutical Agents

This compound serves as a crucial building block in the synthesis of a variety of potential pharmaceutical agents. Its bifunctional nature, featuring both a bromo-substituted pyridine ring and a reactive bromomethyl group, allows for diverse chemical modifications and the construction of complex molecular architectures. This versatility makes it a valuable intermediate in drug discovery and development.

One notable application is in the synthesis of compounds targeting the central nervous system. For instance, it is utilized in the preparation of derivatives that may act as antispasticity agents. The pyridine moiety is a common scaffold in neuroactive compounds, and the specific substitution pattern of this compound allows for the introduction of various functional groups to modulate pharmacological activity.

Furthermore, this compound is employed in the synthesis of enzyme inhibitors. As an example, it is a key intermediate in the creation of 1-benzhydryl piperazine (B1678402) derivatives, which have shown potential for angiotensin-converting enzyme (ACE) inhibition. echemi.com The synthesis involves leveraging the reactivity of the bromomethyl group for alkylation reactions with amine-containing scaffolds like piperazine.

The following table summarizes some examples of pharmaceutical agents or their intermediates synthesized using this compound:

Target Compound ClassTherapeutic AreaRole of this compound
1-Benzhydryl piperazine derivativesCardiovascular (Antihypertensive)Key building block for creating the final molecular structure. echemi.com
Novel neuroactive compoundsNeurology (Antispasticity)Intermediate in the synthesis of potential antispasticity agents. echemi.com

Interactions with Biological Targets (e.g., Enzyme Inhibition, Receptor Binding)

The structural framework provided by this compound is integral to the design of molecules that can effectively interact with specific biological targets, leading to therapeutic effects such as enzyme inhibition and receptor binding.

While specific data on the receptor binding of compounds directly synthesized from this compound is limited in the provided search results, the pyridine scaffold is a well-established pharmacophore in numerous receptor ligands. For example, many agonists and antagonists for G-protein coupled receptors (GPCRs) contain a pyridine ring. The functional groups on this compound allow for the synthesis of a library of compounds that can be screened for their binding affinity and selectivity towards various receptors.

The table below outlines the types of interactions with biological targets for compounds derived from this compound:

Biological TargetType of InteractionTherapeutic Implication
Angiotensin-Converting Enzyme (ACE)Enzyme InhibitionTreatment of hypertension and heart failure. echemi.com
G-Protein Coupled Receptors (GPCRs)Receptor Binding (Potential)Modulation of various physiological processes, depending on the receptor subtype.

Material Science Applications

Beyond its utility in the pharmaceutical realm, this compound has found applications in the field of material science. Its unique chemical structure allows for its incorporation into advanced materials, imparting specific and desirable properties.

Development of Polymers with Specific Properties

This compound is a valuable monomer or functionalizing agent in the synthesis of polymers with tailored characteristics. The presence of the polymerizable or graftable bromomethyl group, combined with the electronic properties of the bromo-substituted pyridine ring, enables the creation of functional polymers.

One area of application is in the development of materials for organic light-emitting diodes (OLEDs). While the search results mention the use of related pyridine derivatives in blue-emitting cationic iridium complexes for OLEDs, the potential for this compound in similar applications is evident. chemsrc.com The pyridine moiety can coordinate with metal centers, and the bromo-substituent can be used to tune the electronic properties of the resulting polymer or complex, influencing its photophysical characteristics such as emission color and efficiency.

Research has also pointed towards the use of this compound in stress-gradient-induced polymers. chem960.com This suggests its role in creating materials that can respond to mechanical stimuli, potentially for applications in sensors or smart materials.

The following table highlights the potential applications of this compound in polymer science:

Polymer ApplicationProperty Conferred by this compoundPotential Use
Organic Light-Emitting Diodes (OLEDs)Tunable electronic and photophysical properties. chemsrc.comEmissive layers in display technology.
Stress-Gradient-Induced PolymersMechano-responsive characteristics. chem960.comSensors, actuators, and smart materials.

Agrochemical and Specialty Chemical Development

The versatility of this compound extends to the agrochemical and specialty chemical sectors. echemi.com It serves as a key intermediate in the synthesis of a range of products, from crop protection agents to other fine chemicals.

In agrochemistry, this compound is utilized as a building block for the synthesis of novel pesticides. guidechem.com The pyridine ring is a common feature in many successful insecticides and herbicides. The bromo- and bromomethyl- groups on this compound provide reactive sites for the construction of more complex molecules with desired biocidal activity. The specific structure of the final product determines its mode of action and target pests.

As a specialty chemical, this compound is a valuable precursor for the production of various organic compounds. echemi.com Its utility in organic synthesis makes it a sought-after intermediate for creating a wide array of molecules with specific functionalities for research and industrial purposes.

The table below summarizes the applications of this compound in agrochemical and specialty chemical development:

SectorApplicationRole of this compound
AgrochemicalSynthesis of PesticidesIntermediate for creating active ingredients in crop protection products. guidechem.com
Specialty ChemicalsOrganic SynthesisVersatile precursor for a wide range of fine chemicals. echemi.com

V. Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 2-Bromo-4-(bromomethyl)pyridine and related compounds is an area of ongoing development, with a strong emphasis on improving efficiency, selectivity, and sustainability.

Current Synthetic Strategies and Future Green Alternatives

Traditional synthetic routes to compounds like this compound often involve multi-step processes that may utilize harsh reagents and conditions. A common conceptual approach would involve the initial synthesis of a 2-bromo-4-methylpyridine (B133514) intermediate, followed by the bromination of the methyl group. For instance, the synthesis of the related 2-methyl-4-bromopyridine has been achieved through a sequence involving condensation, decarboxylation, reduction, and finally a Sandmeyer-type reaction. google.com Another approach involves the direct bromination of a substituted pyridine (B92270). For example, 2-bromo-3-(bromomethyl)pyridine (B1279060) can be synthesized from 2-bromo-3-methylpyridine (B184072) using N-bromosuccinimide (NBS) as a brominating agent.

Future research is focused on developing greener and more efficient synthetic methodologies. These include:

Catalytic C-H Activation: Directing group-assisted C-H activation could enable the selective installation of a bromomethyl group onto a pre-existing 2-bromopyridine (B144113) core, potentially reducing the number of synthetic steps.

Flow Chemistry: Continuous flow reactors offer significant advantages for hazardous reactions like bromination, providing enhanced heat transfer, improved safety, and potentially higher yields with fewer byproducts.

Alternative Reagents: Research into replacing harsh brominating agents like elemental bromine or pyrophoric reagents like n-butyllithium is ongoing. The use of more manageable reagents like the "Turbo Grignard" (isopropylmagnesium chloride lithium chloride complex) for metal-halogen exchange and cyanuric chloride as a replacement for thionyl chloride in related syntheses highlights this trend. mdpi.com

Table 1: Comparison of Synthetic Approaches for Brominated Pyridines

MethodTypical ReagentsAdvantagesChallenges
Multi-step Synthesis from PrecursorsDiethyl malonate, 2-chloro-4-nitropyridine, Pd/C, NaNO₂, Br₂Well-established routes. google.comLong reaction sequences, potentially low overall yield. google.com
Radical Bromination of MethylpyridinesN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, DBPO) Direct functionalization of the methyl group.Potential for over-bromination and side reactions.
Palladium-Catalyzed BrominationPd(OAc)₂, HBr Milder conditions compared to some traditional methods. Catalyst cost and removal from the final product.
Continuous Flow SynthesisBr₂, AlBr₃ (catalyst) Enhanced safety, scalability, and purity. Requires specialized equipment and process optimization.

Exploration of New Reactivity Patterns and Catalytic Transformations

The distinct reactivity of the two bromine atoms in this compound—one on the aromatic pyridine ring and the other in the benzylic-like methyl position—makes it a valuable substrate for selective chemical modifications.

The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. In contrast, the 2-bromo substituent on the pyridine ring is more amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This orthogonal reactivity allows for a stepwise and controlled construction of complex molecular architectures.

Future research in this area is directed towards:

Selective Catalysis: Developing catalytic systems that can selectively activate one C-Br bond over the other with high precision. Ligand design in nickel- and palladium-based catalysts will be crucial for controlling which site undergoes reaction. For example, ligand choice has been shown to control the regioselectivity in nickel-catalyzed hydroalkylation reactions. acs.org

Photocatalysis: The use of photoredox catalysis to generate pyridyl radicals from halopyridines under mild conditions is a rapidly advancing field. nih.gov This approach could enable novel C-C and C-heteroatom bond formations at the 2-position of the pyridine ring, which are complementary to traditional cross-coupling methods.

Dual Functionalization: Exploring one-pot methodologies where both the bromomethyl group and the 2-bromo position are functionalized in a sequential or tandem manner to rapidly build molecular complexity.

Expanding Applications in Biomedical Research and Material Science

The structural motifs accessible from this compound are of significant interest in both biomedical research and material science.

Biomedical Research The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse functionalities at two distinct points on the this compound core makes it an attractive starting material for the synthesis of compound libraries for drug discovery. For instance, substituted pyridines are key components of inhibitors for targets like colony-stimulating factor 1 receptor (CSF1R) kinase. nih.gov Derivatives of this compound could be explored as potential kinase inhibitors, receptor antagonists, or as probes for chemical biology.

Material Science In material science, pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. pipzine-chem.com The unique electronic properties of the pyridine ring, combined with the ability to attach other conjugated systems via the reactive handles of this compound, offers a pathway to novel functional materials. By carefully selecting the groups to be introduced, researchers can tune the photophysical and electronic properties, such as fluorescence efficiency and charge transport capabilities, for specific applications. pipzine-chem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and development of new molecules based on the this compound scaffold. nih.gov

Compound Design Generative AI models can design novel molecules with desired properties from the ground up. nih.gov By training these models on large chemical databases, they can learn the underlying rules of chemical structure and bonding. Researchers could use these models to generate virtual libraries of this compound derivatives and then use other ML models to predict their biological activity (e.g., using Quantitative Structure-Activity Relationship - QSAR models), toxicity, and physicochemical properties. This in silico screening process can prioritize the most promising candidates for actual synthesis, saving significant time and resources. nih.govarxiv.org

Synthesis Planning AI tools are also being developed to assist in synthetic planning. These programs can analyze a target molecule and propose a step-by-step synthetic route, drawing on a vast database of known chemical reactions. For a molecule like this compound, AI could help identify the most efficient and greenest synthetic pathways, predict potential side reactions, and suggest optimal reaction conditions. arxiv.org Explainable AI models can provide insights into the chemical reasoning behind their predictions, bridging the gap between computational output and a chemist's intuition. arxiv.org

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(bromomethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of methylpyridine derivatives. For example, bromination of 4-methylpyridine using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) can yield bromomethyl intermediates. Optimization includes controlling stoichiometry (1.1–1.3 eq brominating agent), temperature (80–100°C), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to identify pyridine ring protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ ~4.5 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₆Br₂N, expected m/z 252.89).
  • X-ray Crystallography: For unambiguous structural confirmation, particularly in supramolecular or coordination complexes .

Q. What are the stability and storage requirements for this compound?

Methodological Answer: The compound is moisture- and light-sensitive. Store under inert atmosphere (argon/nitrogen) at ambient temperatures (20–25°C) in amber glass vials. Avoid prolonged exposure to air to prevent hydrolysis of the bromomethyl group. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions in reaction yields (e.g., Suzuki vs. Ullmann couplings) often stem from steric hindrance at the bromomethyl position. To address this:

  • Catalyst Screening: Use bulky ligands (e.g., XPhos) to mitigate steric effects in palladium-catalyzed reactions.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to identify side reactions (e.g., debromination) .

Q. What strategies are effective for studying the compound’s role in supramolecular assemblies or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Chemistry: Use the bromomethyl group as a ligand anchor. For example, react with AgNO₃ or CuCl₂ to form coordination polymers.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···H contacts) in crystallized products.
  • DFT Calculations: Model electronic effects of bromine substituents on pyridine’s π-system to predict binding affinities .

Q. How can analytical challenges in distinguishing this compound from its regioisomers be addressed?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolve overlapping signals; NOE correlations can differentiate bromomethyl positions.
  • Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases.
  • Isotopic Labeling: Synthesize deuterated analogs to track positional specificity in reaction pathways .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.
  • First Aid: For skin contact, wash immediately with soap/water (15 mins); for eye exposure, irrigate with saline (10–15 mins).
  • Waste Disposal: Quench residual bromine with Na₂S₂O₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.